

Technical Guide: 2-Chloro-3-[(2-fluorobenzyl)oxy]pyridine

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Compound of Interest

Compound Name: 2-Chloro-3-[(2-fluorobenzyl)oxy]pyridine

CAS No.: 1105190-67-7

Cat. No.: B1417739

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A Critical Intermediate for Pyridine-Based Pharmacophores

CAS Number: 1105190-67-7 Formula: $C_{12}H_9ClFNO$ Molecular Weight: 237.66 g/mol [1]

Executive Summary

2-Chloro-3-[(2-fluorobenzyl)oxy]pyridine is a specialized heterocyclic ether used primarily as a building block in the synthesis of bioactive small molecules, particularly in the development of Potassium-Competitive Acid Blockers (P-CABs) and Kinase Inhibitors.[2]

Its structural value lies in its dual functionality:

- **The 2-Chloro Position:** A reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing the attachment of complex heterocycles.
- **The 3-[(2-Fluorobenzyl)oxy] Moiety:** A stable, lipophilic pharmacophore that enhances binding affinity through hydrophobic interactions and metabolic stability via the fluorine substituent.

This guide details the optimized synthesis, purification, and quality control protocols for researchers requiring high-purity material for drug development.

Chemical Profile & Safety

Property	Specification
Appearance	White to Off-white Crystalline Solid
Melting Point	68–72 °C (Typical)
Boiling Point	~360 °C (Predicted at 760 mmHg)
Solubility	Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in Water
LogP	~3.2 (Predicted)
pKa	~2.5 (Pyridine nitrogen, Predicted)

Safety & Handling (GHS Classification)

- Signal Word: Warning
- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Handling: Manipulate under a fume hood. Avoid contact with strong oxidizing agents.

Synthetic Pathway: Williamson Ether Synthesis

The most robust method for synthesizing this compound is the O-alkylation of 2-chloro-3-hydroxypyridine with 2-fluorobenzyl bromide (or chloride). This route is preferred over nucleophilic aromatic substitution (S_NAr) due to the electron-rich nature of the 3-hydroxy group, which deactivates the ring toward direct displacement.

Reaction Scheme

Substrate: 2-Chloro-3-hydroxypyridine Reagent: 2-Fluorobenzyl bromide Base: Potassium Carbonate (

) or Cesium Carbonate (

) Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

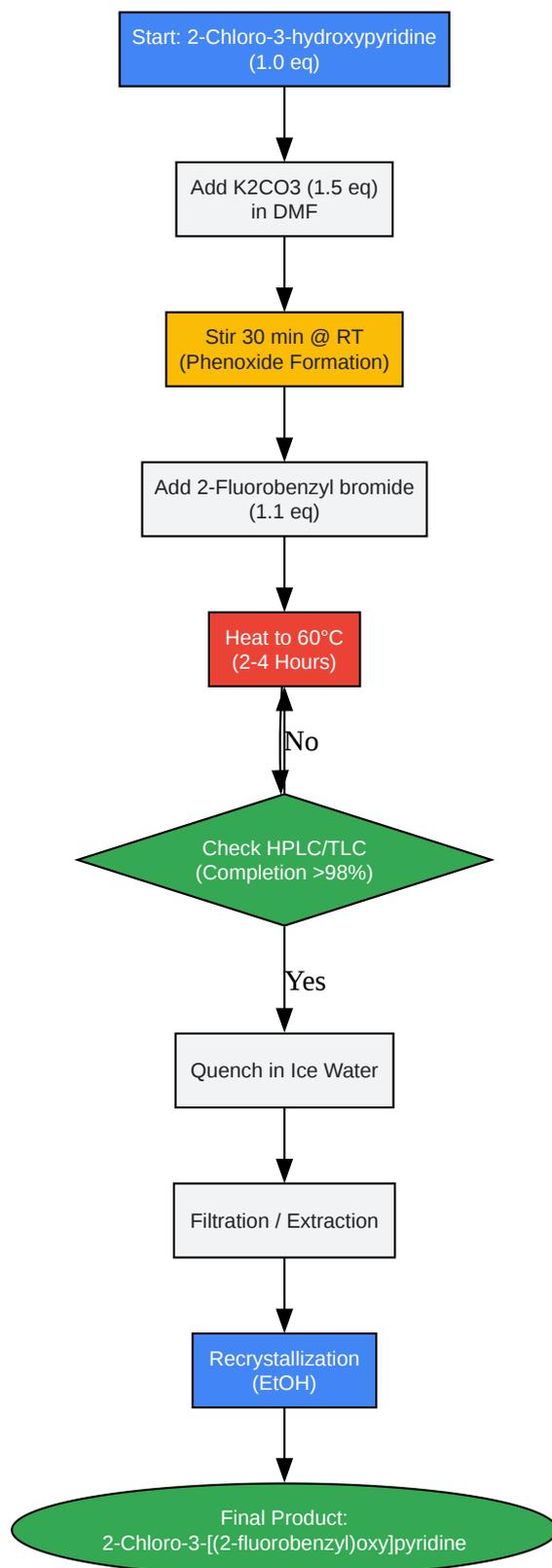
Detailed Protocol

Scale: 10 mmol (Example)

- Activation:
 - Charge a dry round-bottom flask with 2-Chloro-3-hydroxypyridine (1.30 g, 10.0 mmol) and DMF (15 mL).
 - Add Potassium Carbonate () (2.07 g, 15.0 mmol, 1.5 eq).
 - Technical Insight: Use anhydrous, finely ground to maximize surface area. Stir at room temperature for 30 minutes to facilitate deprotonation of the phenol.
- Alkylation:
 - Add 2-Fluorobenzyl bromide (2.08 g, 11.0 mmol, 1.1 eq) dropwise over 5 minutes.
 - Heat the reaction mixture to 60°C. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.
 - Reaction Time: Typically 2–4 hours.
 - Critical Control: Do not exceed 80°C to prevent hydrolysis of the 2-chloro group or N-alkylation side products.
- Workup:
 - Cool the mixture to room temperature.
 - Pour into Ice Water (100 mL) with vigorous stirring. The product should precipitate as a solid.
 - Alternative: If oil forms, extract with Ethyl Acetate (3 x 30 mL), wash with brine, dry over , and concentrate.

- Purification:
 - Recrystallization: Dissolve the crude solid in hot Ethanol or Isopropanol. Cool slowly to 4°C.
 - Yield: Expect 85–92% yield (approx. 2.0–2.2 g).

Process Flow Diagram



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Figure 1: Optimized workflow for the Williamson ether synthesis of CAS 1105190-67-7.

Critical Process Parameters (CPPs)

To ensure reproducibility and high purity, the following parameters must be strictly controlled:

Parameter	Recommended Range	Impact of Deviation
Temperature	55°C – 65°C	>80°C: Increases N-alkylation impurity (pyridone formation). <40°C: Reaction stalls, incomplete conversion.
Base Stoichiometry	1.5 – 2.0 eq	<1.2 eq: Incomplete deprotonation. >3.0 eq: Wasteful, difficult workup.
Solvent Water Content	< 0.1% (Karl Fischer)	Water competes with the phenoxide, consuming the benzyl bromide and forming benzyl alcohol.
Reagent Addition	Dropwise	Controls exotherm; prevents local high concentrations that favor side reactions.

Quality Control & Analytics

HPLC Method (Reverse Phase)

- Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm)
- Mobile Phase A: 0.1% Phosphoric Acid in Water
- Mobile Phase B: Acetonitrile
- Gradient: 10% B to 90% B over 15 minutes.
- Flow Rate: 1.0 mL/min
- Detection: UV @ 254 nm

- Retention Time: Product typically elutes at ~8–10 min (depending on specific gradient).

NMR Interpretation (NMR, 400 MHz,)

- 5.25 (s, 2H): Characteristic singlet for the benzylic protons. This is the key diagnostic peak for successful ether formation.
- 7.15–7.50 (m, 4H): Multiplet corresponding to the 2-fluorophenyl ring.
- 7.60 (dd, 1H), 8.05 (dd, 1H), 8.20 (dd, 1H): Pyridine ring protons. The shift of the C3-H is distinct due to the oxygen substituent.

Storage and Stability

- Storage: Store in a tightly closed container at 2–8°C (refrigerated).
- Stability: Stable under normal laboratory conditions. Protect from light and moisture to prevent slow hydrolysis of the chloro-pyridine bond over long periods.

References

- PubChem. (2025).[3] **2-Chloro-3-[(2-fluorobenzyl)oxy]pyridine** Compound Summary. National Library of Medicine.[4] Retrieved from [[Link](#)]
- Takeda Pharmaceutical Co. (Related Art). Process for preparation of Vonoprazan and intermediates. (General reference for pyridine ether synthesis in P-CABs).
- Organic Syntheses. (General Protocol). Williamson Ether Synthesis of Pyridines.

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Sources

- [1. Esters and Derivatives | CymitQuimica \[cymitquimica.com\]](#)
- [2. patentimages.storage.googleapis.com \[patentimages.storage.googleapis.com\]](#)

- [3. 2-Chloro-3-\(trifluoromethyl\)pyridine | C6H3ClF3N | CID 589833 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [4. Solid state forms of \(S\)-2-\(\(\(S\)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl\)amino\)-N-\(1-\(2-methyl-1-\(neopentylamino\)propan-2-yl\)-1H-imidazol-4-yl\)pentanamide and uses thereof - Patent US-11845732-B2 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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